6-Chloroquinoline-8-sulfonyl chloride
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Overview
Description
6-Chloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
6-Chloroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
While specific future directions for 6-Chloroquinoline-8-sulfonyl chloride are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological evolution of quinoline allied pyrazoles . This suggests potential future directions in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Mechanism of Action
Target of Action
It is known that sulfonamide drugs, which have a similar structure, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamide drugs, which share a similar structure, are known to inhibit bacterial dna synthesis . This is achieved through competitive inhibition, where the drug competes with a natural substrate for binding to an enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Based on the known action of similar sulfonamide drugs, it can be inferred that the compound may affect the pathways involving carbonic anhydrase and tetrahydropteroate synthetase . The inhibition of these enzymes can lead to a decrease in fluid production and a disruption in folate synthesis, respectively .
Result of Action
Based on the known effects of similar sulfonamide drugs, it can be inferred that the compound may lead to a decrease in fluid production and a disruption in folate synthesis at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-8-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 6-chloroquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 8-position of the quinoline ring. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce various biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-8-sulfonyl chloride
- 2-Chloroquinoline-6-sulfonyl chloride
- 8-Quinolinesulfonyl chloride
Uniqueness
6-Chloroquinoline-8-sulfonyl chloride is unique due to the presence of both a chloro and a sulfonyl chloride group on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
6-chloroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYBISWHCKCPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56912-66-4 |
Source
|
Record name | 6-chloroquinoline-8-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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